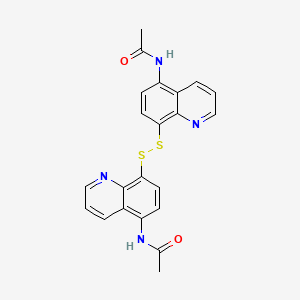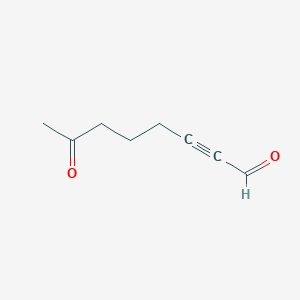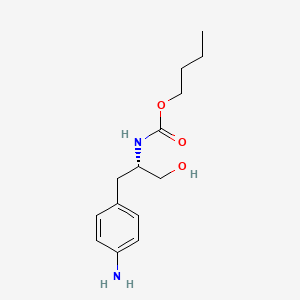
(S)-[2-(4-Amino phenyl)-1-(hydroxymethyl)ethylbutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-[2-(4-Amino phenyl)-1-(hydroxymethyl)ethylbutyl ester] is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a hydroxymethyl group, and a butyl ester moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[2-(4-Amino phenyl)-1-(hydroxymethyl)ethylbutyl ester] typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminophenylalanine and butyl alcohol.
Protection of Amino Group: The amino group of 4-aminophenylalanine is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc).
Esterification: The protected amino acid is then esterified with butyl alcohol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the butyl ester.
Deprotection: The protecting group is removed under acidic conditions to yield the final product, this compound].
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-[2-(4-Amino phenyl)-1-(hydroxymethyl)ethylbutyl ester] undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted esters and amides.
Scientific Research Applications
(S)-[2-(4-Amino phenyl)-1-(hydroxymethyl)ethylbutyl ester] has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-[2-(4-Amino phenyl)-1-(hydroxymethyl)ethylbutyl ester] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins.
Pathways: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
(S)-[2-(4-Amino phenyl)-1-(hydroxymethyl)ethylmethyl ester]: Similar structure but with a methyl ester group.
(S)-[2-(4-Amino phenyl)-1-(hydroxymethyl)ethylpropyl ester]: Similar structure but with a propyl ester group.
Uniqueness
(S)-[2-(4-Amino phenyl)-1-(hydroxymethyl)ethylbutyl ester] is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.
Properties
Molecular Formula |
C14H22N2O3 |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C14H22N2O3/c1-2-3-8-19-14(18)16-13(10-17)9-11-4-6-12(15)7-5-11/h4-7,13,17H,2-3,8-10,15H2,1H3,(H,16,18)/t13-/m0/s1 |
InChI Key |
OSUKKPIXRGNCBB-ZDUSSCGKSA-N |
Isomeric SMILES |
CCCCOC(=O)N[C@@H](CC1=CC=C(C=C1)N)CO |
Canonical SMILES |
CCCCOC(=O)NC(CC1=CC=C(C=C1)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


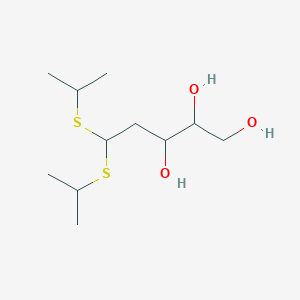
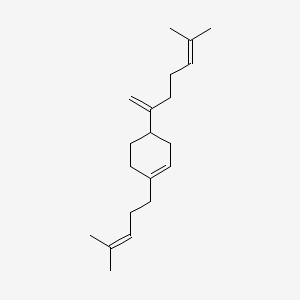
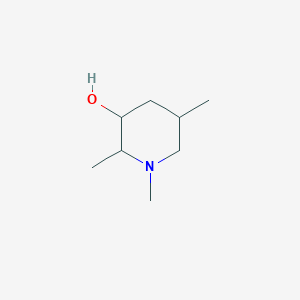

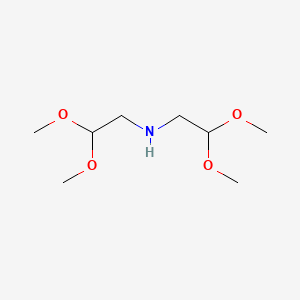

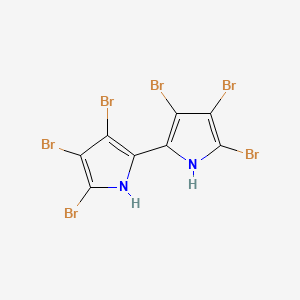

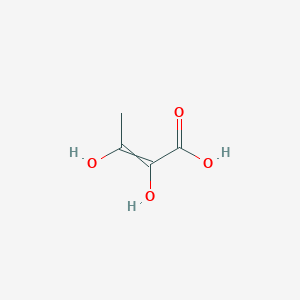
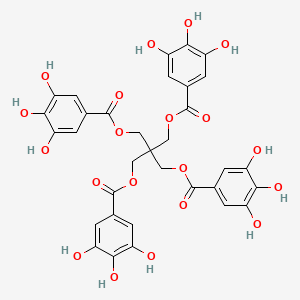
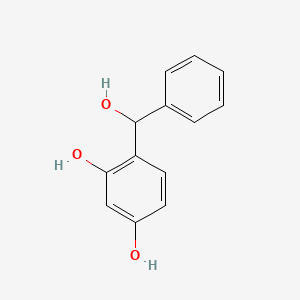
![ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B13810942.png)
